molecular formula C18H14FNO3 B1247355 Citalopram propionic acid

Citalopram propionic acid

Cat. No.: B1247355
M. Wt: 311.3 g/mol
InChI Key: JSYNRZJODZWUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citalopram propionic acid belongs to the class of organic compounds known as isocoumarans. Isocoumarans are compounds containing the coumaran skeleton, which consists of a benzene ring fused to a 1, 3-dihydrofuran ring. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from citalopram aldehyde through the action of the enzyme aldehyde oxidase. In humans, this compound is involved in the citalopram metabolism pathway and the citalopram action pathway.
This compound is a member of benzenes and a nitrile.

Scientific Research Applications

Metabolism and Enzymatic Activity

Citalopram, an antidepressant, undergoes metabolism by monoamine oxidase B (MAO-B) in human blood, producing citalopram propionic acid (CITPROP). This process correlates with platelet count, suggesting an enzymatic activity in blood that may extend to the central nervous system (CNS) (Kosel et al., 2001). The stereoselective metabolism of citalopram in plasma and cerebrospinal fluid (CSF) of depressive patients has been linked to clinical response, with significant correlations found between CSF concentrations of CIT and CIT-PROP and treatment outcomes (Nikisch et al., 2004).

Environmental Impact

Research on the environmental impact of citalopram has shown its presence in sewage treatment plant effluents and surface waters, leading to behavioral and physiological effects on aquatic life. For example, exposure to citalopram in water increased locomotor activity in the three-spine stickleback, indicating ecological consequences of pharmaceutical pollutants (Kellner et al., 2016).

Analytical Methods

Analytical methods have been developed for the determination of citalopram and its metabolites, including CIT-PROP, in various matrices. A novel citalopram potentiometric membrane sensor has been designed for determining citalopram in formulations and urine, showcasing the importance of accurate measurement techniques in both clinical and environmental settings (Faridbod et al., 2020). Additionally, capillary electrophoresis methods have been developed for the enantioseparation of citalopram enantiomers, aiding in the understanding of its pharmacokinetic properties (Budău et al., 2020).

Pharmacological Effects

Studies have also explored the pharmacological effects of citalopram and its metabolites on neurological and behavioral functions. For example, low doses of citalopram have been found to reverse memory impairment and immobilization induced by electroconvulsive shock in animal models, suggesting potential therapeutic applications for cognitive disorders (Egashira et al., 2006).

Properties

IUPAC Name

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c19-15-4-2-14(3-5-15)18(8-7-17(21)22)16-6-1-12(10-20)9-13(16)11-23-18/h1-6,9H,7-8,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYNRZJODZWUKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C(O1)(CCC(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344109
Record name Citalopram propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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